

In-Depth Technical Guide: 5-Hydrazinoisophthalic Acid Hydrochloride

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Compound of Interest

Compound Name: *5-Hydrazinoisophthalic acid hydrochloride*

Cat. No.: *B1284368*

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
Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **5-Hydrazinoisophthalic acid hydrochloride**. This compound is a trifunctional chemical intermediate with significant potential in the synthesis of novel heterocyclic systems, coordination polymers, and metal-organic frameworks (MOFs). This document outlines the core chemical data, a generalized synthetic protocol, and expected analytical characterizations. Due to the limited availability of public experimental data, some sections provide illustrative examples based on the compound's known structural features.

Molecular Structure and Chemical Properties

5-Hydrazinoisophthalic acid hydrochloride is a derivative of isophthalic acid, featuring a hydrazine group at the 5-position of the benzene ring. The hydrazine group is protonated with hydrochloric acid to form a stable salt, which enhances its stability and solubility in certain solvents.

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₉ ClN ₂ O ₄	[1]
Molecular Weight	232.62 g/mol	[1][2]
CAS Number	873773-66-1	[2]
InChIKey	CEGSLCHOPRRSOS-UHFFFAOYSA-N	[2]
2D Structure	 2D Structure of 5-Hydrazinoisophthalic acid hydrochloride	[2]

Synthesis

The primary route for the synthesis of **5-Hydrazinoisophthalic acid hydrochloride** involves a nucleophilic aromatic substitution reaction. This method typically utilizes a halogenated isophthalic acid derivative as the starting material.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution

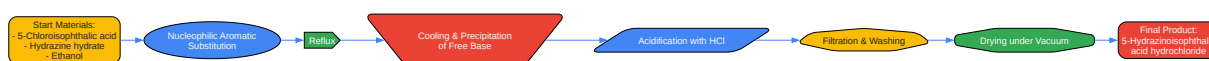
The following protocol describes a general method for the synthesis of **5-Hydrazinoisophthalic acid hydrochloride**.

Materials:

- 5-Chloroisophthalic acid (or other 5-halogenated isophthalic acid)
- Hydrazine hydrate
- Ethanol (or other suitable solvent)
- Concentrated Hydrochloric Acid
- Distilled water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.
- **Addition of Hydrazine:** To the stirred solution, add an excess of hydrazine hydrate dropwise.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture to room temperature. The free base, 5-hydrazinoisophthalic acid, may precipitate.
- **Acidification:** Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic. This will protonate the hydrazine group, forming the hydrochloride salt and facilitating its precipitation.
- **Isolation:** Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the resulting white to off-white solid under vacuum to obtain **5-Hydrazinoisophthalic acid hydrochloride**.

Diagram 1: Synthesis Workflow of **5-Hydrazinoisophthalic acid hydrochloride**[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of **5-Hydrazinoisophthalic acid hydrochloride**.

Analytical Characterization (Illustrative)

Detailed experimental spectral data for **5-Hydrazinoisophthalic acid hydrochloride** is not widely available in the public domain. The following tables provide an illustrative summary of the expected data based on the known functional groups and molecular structure.

Table 2: Illustrative Spectroscopic Data

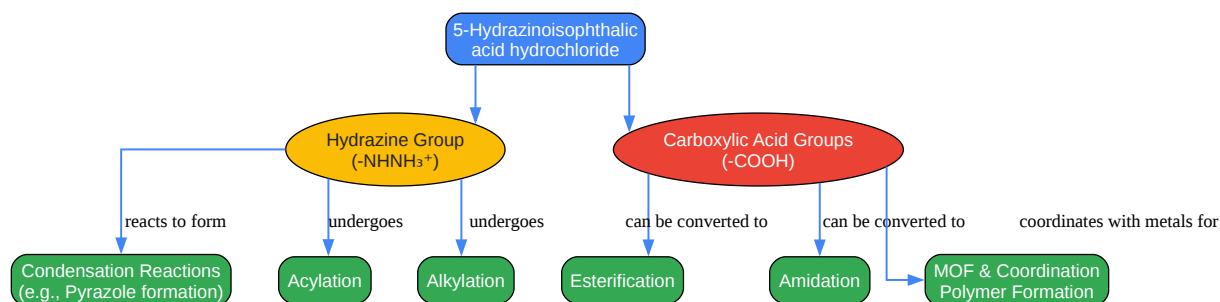
Technique	Expected Observations	Interpretation
^1H NMR	δ ~8.0-8.5 ppm (m, Ar-H), δ ~10-13 ppm (br s, COOH), δ ~9-11 ppm (br s, $-\text{NHNH}_3^+$)	Aromatic protons, carboxylic acid protons, and hydrazinium protons.
^{13}C NMR	δ ~120-140 ppm (Ar-C), δ ~165-170 ppm (C=O)	Aromatic carbons and carbonyl carbons of the carboxylic acid groups.
FT-IR (cm^{-1})	~3400-3200 (N-H stretching), ~3000 (O-H stretching), ~1700 (C=O stretching), ~1600 (aromatic C=C stretching)	Presence of hydrazine, carboxylic acid, and aromatic functional groups.
Mass Spec. (HRMS)	m/z for $[\text{C}_8\text{H}_8\text{N}_2\text{O}_4 + \text{H}]^+$ calculated: 197.0562	Confirmation of the molecular formula of the free base.

Reactivity and Applications

5-Hydrazinoisophthalic acid hydrochloride is a versatile building block due to its three reactive functional groups.[2]

- **Hydrazine Group:** The nucleophilic hydrazine moiety can participate in condensation reactions to form various heterocyclic structures, such as pyrazoles. It can also undergo acylation and alkylation.
- **Carboxylic Acid Groups:** The two carboxylic acid groups can be converted into a variety of derivatives, including esters and amides. They are also key for the formation of coordination polymers and metal-organic frameworks (MOFs) by coordinating with metal ions.

Diagram 2: Reactivity of **5-Hydrazinoisophthalic acid hydrochloride**



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Caption: A diagram showing the reactive functional groups of **5-Hydrazinoisophthalic acid hydrochloride** and their potential chemical transformations.

Safety and Handling

Hydrazine and its derivatives are potentially toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

5-Hydrazinoisophthalic acid hydrochloride is a valuable chemical intermediate with a unique combination of functional groups. Its trifunctional nature makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of materials science and medicinal chemistry. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

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References

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